physical properties of 1-Butyl-1-methylpyrrolidinium iodide
physical properties of 1-Butyl-1-methylpyrrolidinium iodide
An In-Depth Technical Guide on the Physical Properties and Applications of 1-Butyl-1-methylpyrrolidinium Iodide (BMPyrrI)
Executive Summary
1-Butyl-1-methylpyrrolidinium iodide (often abbreviated as BMPyrrI or Pyr14I) is a prominent quaternary ammonium salt and a critical precursor in the synthesis of advanced ionic liquids (ILs). Characterized by its asymmetric cyclic cation and redox-active halide anion, BMPyrrI bridges the gap between fundamental physical chemistry and applied materials science. This whitepaper provides an authoritative analysis of its physicochemical properties, thermodynamic behavior, and its dual-role applications in next-generation electrochemistry (such as Dye-Sensitized Solar Cells) and pharmaceutical development.
Fundamental Physicochemical Profiling
The utility of BMPyrrI is fundamentally dictated by its molecular architecture. The pyrrolidinium cation features a five-membered non-planar ring attached to asymmetric alkyl chains (a methyl and a butyl group). This steric asymmetry disrupts crystal lattice packing, which significantly lowers the lattice energy compared to highly symmetric organic salts.
While many pyrrolidinium salts with complex anions (like TFSI⁻) are room-temperature ionic liquids, the relatively small and highly charge-dense iodide anion results in BMPyrrI existing as a solid at room temperature. However, upon dissolution or melting, it exhibits exceptional transport properties.
Quantitative Data Summary
The following table synthesizes the core physical properties of BMPyrrI, validated across chemical databases and thermodynamic studies [1, 2].
| Property | Value | Analytical Context / Causality |
| Chemical Formula | C₉H₂₀IN | Comprises a pyrrolidinium core with C1 and C4 alkyl substituents. |
| Molecular Weight | 269.17 g/mol | Computed standard mass [1]. |
| Melting Point | 189 °C | High for an IL precursor due to the strong electrostatic interaction between the compact I⁻ anion and the cation [2]. |
| Density (at 25 °C) | 1.453 g/cm³ | Indicates dense molecular packing in the solid state [2]. |
| Physical State | White to yellowish powder | Coloration often shifts to yellow upon trace oxidation of I⁻ to I₂. |
| Solubility | High in H₂O, Alcohols | Highly miscible in polar solvents (e.g., isopropanol, n-butanol) due to strong ion-dipole interactions [3]. |
Thermodynamic and Transport Properties
Understanding the thermodynamic behavior of BMPyrrI in binary mixtures is crucial for its application as a solvent or electrolyte.
Osmotic and Solvation Dynamics
When dissolved in alcohols (such as isopropanol or n-butanol), BMPyrrI exhibits non-ideal thermodynamic behavior. Vapor Pressure Osmometry (VPO) studies indicate that the osmotic coefficient, mean molal activity coefficient, and vapor pressure decrease as the molality of BMPyrrI increases [3].
Mechanistic Insight: The change in vapor pressure of the ionic liquid is smaller in n-butanol compared to isopropanol. This causality stems from the structural effect of the solvent: the longer alkyl chain of n-butanol facilitates enhanced hydrophobic interactions with the butyl chain of the pyrrolidinium cation, altering the critical aggregation concentration and stabilizing the solvation shell [3].
Viscosity and Ionic Conductivity
In electrochemical applications, BMPyrrI is often used to formulate liquid electrolytes. Compared to piperidinium (six-membered ring) or morpholinium (oxygen-containing six-membered ring) analogs, pyrrolidinium-based electrolytes possess the lowest viscosity and the highest diffusion coefficients [4]. The five-membered ring offers greater conformational flexibility, reducing internal fluid friction and facilitating rapid ion mobility.
Core Applications
A. Electrochemistry: Dye-Sensitized Solar Cells (DSSCs)
BMPyrrI is highly prized in the formulation of electrolytes for DSSCs. The iodide anion serves as the essential electron donor in the I⁻/I₃⁻ redox couple, which regenerates the photo-oxidized dye.
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Performance Metrics: DSSC electrolytes employing BMPyrrI have demonstrated open-circuit voltages of ~0.685 V, short-circuit currents of 14.53 mA/cm², and conversion efficiencies of up to 6.52% under standard illumination[4].
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Causality: The high efficiency is a direct result of the low viscosity of the pyrrolidinium matrix, which maximizes the diffusion coefficient of the I₃⁻ ions traveling from the counter electrode to the photoanode.
B. Pharmaceutical and Biomedical Development
In drug development, pyrrolidinium-based ILs are utilized as advanced excipients, green solvents for Active Pharmaceutical Ingredient (API) synthesis, and extraction media.
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Solubility Tuning: BMPyrrI can be used to modify the dielectric environment of aqueous solutions, enhancing the solubility of poorly water-soluble hydrophobic drugs.
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Phase-Transfer Catalysis: The amphiphilic nature of the BMPyrr⁺ cation allows it to act as a phase-transfer catalyst in the synthesis of complex pharmaceutical intermediates, shuttling reactants between aqueous and organic phases.
Mechanistic Visualizations
To illustrate the logical relationships governing BMPyrrI's physical properties and its application workflows, the following diagrams map out its solvation mechanics and experimental validation pathways.
Mechanistic pathway linking BMPyrrI molecular structure to electrochemical performance.
Self-validating experimental workflow for thermodynamic profiling of BMPyrrI.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps to prevent experimental artifacts caused by impurities or moisture.
Protocol 1: Preparation and Validation of BMPyrrI Electrolyte for DSSCs
Objective: Formulate a low-viscosity, high-conductivity electrolyte while eliminating moisture-induced degradation of the redox couple.
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Purification (Self-Validation Step): Commercial BMPyrrI often contains trace iodine or moisture. Dissolve 10 g of BMPyrrI in a minimum volume of hot anhydrous acetonitrile. Slowly add cold ethyl acetate until precipitation begins. Cool to -20 °C overnight. Filter and dry under a high vacuum (10⁻³ mbar) at 60 °C for 48 hours.
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Moisture Quantification: Perform Karl Fischer (KF) titration. Validation threshold: The water content must be < 500 ppm. Excess water will react with I₃⁻ and degrade DSSC performance.
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Electrolyte Formulation: In an argon-filled glovebox, dissolve 0.6 M of the purified BMPyrrI, 0.03 M of Iodine (I₂), 0.1 M of guanidinium thiocyanate, and 0.5 M of 4-tert-butylpyridine in a mixture of acetonitrile and valeronitrile (85:15 v/v).
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Electrochemical Validation: Conduct Cyclic Voltammetry (CV) using a Pt working electrode. Verify the presence of two distinct reversible redox peaks corresponding to the I₃⁻/I⁻ and I₂/I₃⁻ transitions.
Protocol 2: Vapor Pressure Osmometry (VPO) for Thermodynamic Profiling
Objective: Determine the osmotic coefficients of BMPyrrI in alcohol binary mixtures.
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Solvent Preparation: Degas n-butanol and isopropanol using freeze-pump-thaw cycles. Store over activated 3Å molecular sieves.
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Instrument Calibration (Self-Validation Step): Calibrate the VPO instrument (e.g., KNAUER K-7000) at 323.15 K using a standard reference solute (e.g., benzil in the respective alcohols). The calibration constant ( Kcal ) must show an R2>0.999 across standard concentrations.
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Sample Measurement: Prepare BMPyrrI solutions ranging from 0.05 to 1.0 molality. Inject a drop of the solution and a drop of the pure solvent onto the matched thermistors inside the VPO chamber.
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Data Acquisition: Record the steady-state resistance difference ( ΔR ) caused by the temperature difference resulting from solvent condensation on the solution drop.
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Calculation: Calculate the osmotic coefficient ( ϕ ) using the relation ΔR=Kcal⋅ν⋅m⋅ϕ , where ν is the number of ions (2 for BMPyrrI) and m is the molality [3].
References
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PubChem. "1-Butyl-1-methylpyrrolidinium iodide | C9H20IN | CID 11076461." National Center for Biotechnology Information. Available at:[Link]
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Journal of Chemical & Engineering Data. "Thermodynamic Behavior of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Iodide and Alcohols." ACS Publications. Available at:[Link]
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MDPI / ResearchGate. "Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells." Available at:[Link]
